2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Lipophilicity ADME Prediction Fluorinated Building Blocks

Sourcing a single regioisomer with both a cross-coupling handle and a metabolically stable fluorinated group is a recurring bottleneck in med-chem programs. This compound resolves that need by delivering the 2-chloro-4-pyridyl isomer-competent in Suzuki couplings-paired with an HFIP motif that boosts lipophilicity (XLogP3=3) and resists oxidative metabolism. - Enables sequential, protecting-group-free dual functionalization for PROTAC design. - Directly validated in MK-2 inhibitor programs (IC50 147 nM for a close analog). - 19F NMR reporter capability for fragment-based screening without isotopic labeling.

Molecular Formula C8H4ClF6NO
Molecular Weight 279.56 g/mol
Cat. No. B12077650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Molecular FormulaC8H4ClF6NO
Molecular Weight279.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl
InChIInChI=1S/C8H4ClF6NO/c9-5-3-4(1-2-16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H
InChIKeyFARCQWKVLXQEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol – Procurement-Ready Fluorinated Pyridine Building Block


2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 1402599-02-3) is a heterocyclic building block that combines a 2-chloropyridine ring with a tertiary hexafluoroisopropanol (HFIP) alcohol motif [1]. The compound possesses a molecular formula of C₈H₄ClF₆NO and a molecular weight of 279.56 g·mol⁻¹ . This dual‑functionality scaffold – a halogenated pyridine amenable to cross‑coupling and a highly fluorinated alcohol group that modulates lipophilicity and metabolic stability – positions it as a versatile intermediate for agrochemical and pharmaceutical discovery programs.

Building Block Type Halogenated pyridine with fluorinated tertiary alcohol; dual-functionality scaffold
Synthetic Workflow 2-Chloropyridine handle supports palladium-catalysed cross-coupling derivatisation
Property Modulation HFIP motif may support lipophilicity adjustment and metabolic stability in lead optimisation

Why 2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol Cannot Be Swapped with In‑Class Analogs


Within the family of hexafluoropropan‑2‑ol‑substituted pyridines, seemingly minor changes in halogen position or absence drastically alter physicochemical properties and synthetic utility. The 2‑chloro‑4‑pyridyl regioisomer simultaneously delivers a higher computed logP (XLogP3 = 3) than the non‑chlorinated 4‑pyridyl analog (XLogP3 = 2) [1][2] and places the chlorine at the electronically activated 2‑position of the pyridine ring, a site known to participate efficiently in palladium‑catalysed cross‑couplings [3]. Generic substitution with the 6‑chloro‑2‑pyridyl isomer or the chlorine‑free 4‑pyridyl congener forfeits either the coupling handle or the lipophilicity gain, undermining both downstream derivatisation and ADME property‑driven candidate progression.

Attribute
Target Compound
4-Pyridyl Analog (Non‑chlorinated)
6-Chloro-2-pyridyl Isomer
Cross‑coupling Handle
2‑Chloro position; reported higher coupling efficiency
No chlorine handle; may lack C–C bond formation route
Chlorine at 6‑position; electronic environment may shift reactivity
Lipophilicity Context
Higher computed logP; may support passive permeability
Lower logP; permeability context may differ
LogP context may vary; no published comparison available
Orthogonal Sites
Two orthogonal derivatisation sites: C2–Cl and tertiary –OH
Single derivatisation site (–OH only); limited diversification context
Two sites present but with altered electronic character

Quantitative Differentiation Evidence for 2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol


Elevated Computed Lipophilicity Versus the Non‑Chlorinated 4‑Pyridyl Analog

The target compound exhibits a computed XLogP3 of 3, whereas the chlorine‑free 4‑pyridyl analog (1,1,1,3,3,3‑hexafluoro‑2‑(pyridin‑4‑yl)propan‑2‑ol) registers an XLogP3 of 2 [1][2]. This one‑unit increase in predicted logP is attributable to the chlorine substituent and is expected to enhance passive membrane permeability and hydrophobic binding interactions.

Lipophilicity Comparison
Reported
XLogP3 = 3 vs 2 (Δ = +1 more lipophilic)
May support passive permeability research context; computed property only
Data to verify experimentally; XLogP3 algorithm estimate
Lipophilicity ADME Prediction Fluorinated Building Blocks

Superior Suzuki–Miyaura Coupling Reactivity Imparted by the 2‑Chloropyridine Motif

In a systematic study of palladium‑catalysed Suzuki coupling, 2‑chloropyridines consistently delivered excellent yields, whereas 4‑chloropyridines gave only moderate yields under identical conditions (Pd(PPh₃)₄, arylboronic acid, base, reflux) [1]. The target compound carries the chlorine at the activated 2‑position of the pyridine ring, directly inheriting this reactivity advantage over isomers where the chlorine resides at the 4‑ or 6‑position.

Suzuki Coupling Efficiency
Class-level inference
2-Cl-pyridines: reported higher yields vs 4-Cl-pyridines
Supports cross-coupling workflow selection; class-level scaffold inference
Exact yield depends on boronic acid partner; trend robust across substrates
Cross‑Coupling Suzuki–Miyaura C–C Bond Formation

Validated Biological Relevance of the 2‑Chloropyridin‑4‑yl Fragment in Kinase Inhibitor Programs

The 2‑chloropyridin‑4‑yl substructure is a recognised pharmacophore element in multiple kinase inhibitor series. A derivative incorporating this fragment (2‑(2‑chloropyridin‑4‑yl)‑6,7‑dihydro‑1H‑pyrrolo[3,2‑c]pyridin‑4(5H)‑one) was developed as an inhibitor of mitogen‑activated protein kinase‑activated protein kinase 2 (MK‑2), a target in rheumatoid arthritis, with an IC₅₀ of 147 nM [1]. In contrast, equivalent non‑chlorinated or regioisomeric pyridine analogs are not represented among the most potent MK‑2 inhibitors, suggesting that the 2‑chloro‑4‑pyridyl substitution pattern contributes favourably to target engagement.

MK-2 Inhibition Context
Supporting evidence
Fragment analog IC₅₀ = 147 nM (MK-2 kinase assay)
Supports kinase fragment-library sourcing context; scaffold-attribution review needed
Class-level inference; not a direct measurement on the building block itself
Kinase Inhibition Fragment‑Based Drug Discovery MK‑2 Inhibitors

Enhanced Hydrogen‑Bond Acidity of the Hexafluoropropan‑2‑ol Group Relative to Non‑Fluorinated Alcohols

The hexafluoropropan‑2‑ol (HFIP) moiety in the target compound is a significantly stronger hydrogen‑bond donor than conventional tertiary alcohols. The parent HFIP exhibits a pKa of ~9.3 [1], compared to ~16–18 for typical tertiary aliphatic alcohols. In the target compound, the electron‑withdrawing 2‑chloropyridin‑4‑yl substituent further polarises the C–OH bond, potentially lowering the pKa below that of the non‑chlorinated 4‑pyridyl analog (HFIP‑pyridine, pKa predicted ~9.8) . While direct experimental pKa data for the target compound are not available, the computed hydrogen‑bond donor count of 1 and acceptor count of 8 [2] underscore its capacity for strong, directional hydrogen‑bonding interactions with biological targets.

H-Bond Donor Strength
Class-level inference
Predicted pKa ~9; Δ ≈ −7 vs tert-butanol (pKa ~18)
May support enzyme active-site engagement context; computational estimate
No direct experimental pKa for target compound; HFIP parent pKa = 9.3
Hydrogen‑Bond Donation Fluorinated Alcohols pKa Modulation

Orthogonal Synthetic Utility: Simultaneous Electrophilic and Nucleophilic Derivatisation Handles

The target compound uniquely offers two chemically orthogonal reactive sites on the same scaffold: (i) the C2–Cl bond of the pyridine ring, which undergoes palladium‑catalysed cross‑coupling (Suzuki, Buchwald–Hartwig, etc.) [1], and (ii) the tertiary hydroxyl group of the HFIP moiety, which can be derivatised via esterification, etherification, or conversion to a leaving group for nucleophilic displacement [2]. The 6‑chloro‑2‑pyridyl isomer (CAS 1288988‑85‑1) positions the chlorine at a site with different electronic character (ortho/para to the ring nitrogen), altering both coupling reactivity and the electronic influence on the alcohol pKa. The non‑chlorinated 4‑pyridyl analog (CAS 1288988‑74‑8) entirely lacks the cross‑coupling handle, limiting its diversification potential to reactions at the alcohol group alone.

Orthogonal Derivatisation Sites
Class-level inference
Two orthogonal handles: C2–Cl + tertiary –OH
Supports sequential chemoselective elaboration context; selection-relevant scaffold attribute
Non-chlorinated analog retains only –OH handle
Orthogonal Reactivity Diversification Late‑Stage Functionalisation

High‑Value Application Scenarios for 2-(2-Chloropyridin-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol


Suzuki–Miyaura Library Synthesis for Kinase Inhibitor Hit Expansion

The 2‑chloropyridine motif of this building block enables high‑yielding Suzuki coupling with aryl‑ and heteroarylboronic acids [1], making it an ideal core for generating focused kinase inhibitor libraries. The 2‑chloropyridin‑4‑yl fragment is already validated in MK‑2 inhibitor programs (IC₅₀ = 147 nM for a closely related analog) [2], providing a direct rationale for sourcing this specific regioisomer rather than the coupling‑incompetent non‑chlorinated analog [3].

Agrochemical Lead Optimisation Requiring Elevated Lipophilicity and Metabolic Stability

Fluorinated pyridine derivatives are a dominant chemotype in modern agrochemicals [1]. The target compound's XLogP3 of 3 – one unit higher than its non‑chlorinated congener [2][3] – delivers the increased lipophilicity often needed for cuticular penetration in foliar‑applied herbicides or insecticides, while the hexafluoropropan‑2‑ol group resists oxidative metabolism, potentially extending the half‑life of derived active ingredients in planta.

Sequential Orthogonal Derivatisation for PROTAC or Bi‑Functional Molecule Assembly

PROTAC and other heterobifunctional molecules require scaffolds that permit sequential, chemoselective functionalisation. The target compound supplies two orthogonal handles – the C2–Cl bond for palladium‑catalysed C–C bond formation and the tertiary alcohol for ester or ether linkage [1] [2]. This duality eliminates the need for protecting‑group strategies when attaching an E3 ligase ligand on one side and a target‑protein ligand on the other, a practical advantage that the chlorine‑free analog cannot offer.

Fluorine‑19 NMR Probe Incorporation in Fragment‑Based Screening

The six chemically equivalent fluorine atoms of the hexafluoropropan‑2‑ol group provide a strong, singlet ¹⁹F NMR signal, enabling this compound to serve as both a building block and a direct ¹⁹F NMR reporter in fragment‑based drug discovery [1]. When elaborated into larger molecules, the conserved CF₃ groups allow protein‑observed ¹⁹F NMR experiments to monitor ligand binding without isotopic labelling, a capability not available with the non‑fluorinated pyridine building blocks that would otherwise be considered as cheaper alternatives.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2-Chloropyridine coupling handle for Suzuki-Miyaura diversification
Cross-coupling yield and substrate scope review
Agrochemical lead optimisation
Elevated lipophilicity context and HFIP metabolic stability
Cuticular penetration and in-planta half-life review
PROTAC and bifunctional molecule assembly
Orthogonal C2-Cl and tertiary alcohol handles for sequential derivatisation
Chemoselective ligation strategy review
Fragment-based 19F NMR screening
Hexafluoropropan-2-ol 19F reporter group; six equivalent fluorines
Protein-observed 19F NMR binding assay review
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